Real-World Hospitalization Risk Reduction: Macitentan vs. Other ERAs
In a real-world comparative effectiveness analysis of 518 macitentan-treated patients versus 379 patients receiving other ERAs (ambrisentan n=370, bosentan n=9), macitentan demonstrated a 19% lower risk of PAH-related hospitalization and a 20% lower risk of all-cause hospitalization [1]. This difference was observed despite macitentan patients having a higher baseline Charlson Comorbidity Index (P < 0.007) [1].
| Evidence Dimension | PAH-Related Hospitalization Risk (Hazard Ratio) |
|---|---|
| Target Compound Data | HR 0.81 (P = 0.034) |
| Comparator Or Baseline | Other ERAs (ambrisentan/bosentan combined): HR 1.0 (reference) |
| Quantified Difference | 19% relative risk reduction |
| Conditions | Retrospective cohort study using Optum Clinformatics Data Mart database (2014-2023); 518 macitentan vs 379 other ERAs |
Why This Matters
This real-world data provides procurement-relevant evidence that macitentan may reduce costly hospitalizations compared to other ERAs, a key consideration for healthcare systems and formulary decision-makers.
- [1] Paoli CJ, Zhang C, Tang X, et al. A real-world comparative effectiveness analysis of macitentan versus ambrisentan and bosentan on hospitalizations and healthcare resource utilization in patients with pulmonary arterial hypertension. Pulm Circ. 2025;15(2):e70012. View Source
